6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid
Overview
Description
6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a trifluoromethyl group at the 2nd position, and an acetic acid moiety at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-(trifluoromethyl)pyridine, followed by the introduction of the acetic acid group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. Additionally, the acetic acid moiety can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-3-acetic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-2-(methyl)pyridine-3-acetic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and applications.
6-Bromo-2-(trifluoromethyl)pyridine: Lacks the acetic acid moiety, limiting its use in certain applications.
Uniqueness
6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid is unique due to the combination of the bromine atom, trifluoromethyl group, and acetic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-[6-bromo-2-(trifluoromethyl)pyridin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-5-2-1-4(3-6(14)15)7(13-5)8(10,11)12/h1-2H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMQLEYEIDYZPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CC(=O)O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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